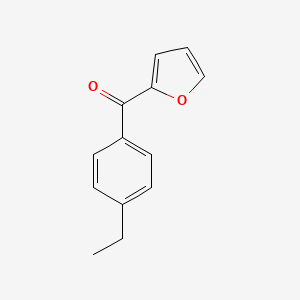

2-(4-Ethylbenzoyl)furan

Description

Contextualization within Furan (B31954) and Ketone Chemistry

The chemical nature of 2-(4-Ethylbenzoyl)furan is best understood by examining its constituent parts: the furan ring and the ketone group.

Furan Chemistry: Furan is a five-membered heterocyclic organic compound containing one oxygen atom. wikipedia.orgderpharmachemica.com It is classified as an aromatic compound because it follows Hückel's rule with six delocalized π-electrons, which imparts a degree of stability. numberanalytics.com However, the presence of the electronegative oxygen atom makes furan more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org This reactivity, combined with its prevalence in natural products, makes furan a versatile and essential building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comresearchgate.netnumberanalytics.com

Ketone Chemistry: The ketone functional group consists of a carbonyl (C=O) group bonded to two carbon atoms. The polarity of the carbonyl bond is a defining feature, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to many fundamental reactions in organic chemistry.

In a molecule like this compound, the furan ring is directly attached to the carbonyl carbon of the ketone. This juxtaposition creates a conjugated system where the electron-donating furan ring influences the properties of the ketone, and vice-versa. Such furan-ketone structures, often referred to as 2-aroylfurans, are significant intermediates in organic synthesis. organic-chemistry.orgrsc.orgnih.gov

Significance of the Ethylbenzoyl Moiety in Organic Synthesis

The ethylbenzoyl moiety is typically introduced into a molecule via a Friedel-Crafts acylation reaction, often using 4-ethylbenzoyl chloride as the acylating agent. evitachem.comgoogle.com The presence of this group in various molecular frameworks has been associated with a range of biological activities. Research into related structures, such as indolizine (B1195054) derivatives containing an ethylbenzoyl group, has explored their potential as anti-inflammatory and anticancer agents. evitachem.com Similarly, certain quinolin-2-one derivatives with this moiety are under investigation for their pharmacological properties. ontosight.ai

Historical Development and Early Research Directions Pertaining to Furan-Ketone Structures

The study of furan chemistry has a rich history. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, and the parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org Early synthetic methods for the furan ring system included the Paal–Knorr synthesis from 1,4-diketones and the Feist–Benary synthesis. wikipedia.orgderpharmachemica.com

The synthesis of furyl ketones, a key step in creating compounds like this compound, presented early challenges. The classical Friedel-Crafts acylation, a cornerstone of aromatic chemistry, often fails with furan. stackexchange.com Furan's high reactivity and sensitivity to the strong Lewis acid catalysts typically used, such as aluminum chloride, can lead to polymerization and low yields. stackexchange.com Consequently, early research focused on developing milder conditions. A notable advancement was the use of boron trifluoride-etherate as a more suitable catalyst for the acylation of furan, which provided better outcomes. stackexchange.com These foundational studies paved the way for the more sophisticated synthetic protocols used today.

Scope of Contemporary Academic Inquiry into Furan-Substituted Benzoyl Compounds

Modern research into furan-substituted benzoyl compounds is vibrant and multifaceted, spanning synthetic innovation, medicinal chemistry, and materials science.

Advanced Synthetic Methods: A primary focus of contemporary research is the development of efficient and sustainable methods for synthesizing these compounds. Innovations include nickel-catalyzed domino reactions for producing 2-aroylbenzo[b]furans in high yields and solventless, microwave-assisted syntheses that offer rapid and environmentally cleaner alternatives to classical heating. organic-chemistry.orgrsc.orgacs.org

Medicinal Chemistry Applications: There is considerable interest in the biological activities of furan-substituted benzoyl compounds. Numerous studies have designed and synthesized libraries of these molecules to screen for therapeutic potential. nih.govmdpi.commdpi.com A significant area of investigation is their use as anticancer agents that inhibit tubulin polymerization, a critical process in cell division. nih.govmdpi.com For example, certain 2-aroyl-4-phenylbenzofuran derivatives have shown promising antiproliferative activity against various cancer cell lines. nih.gov

Research Findings on Bioactive Furan-Benzoyl Analogs

| Compound Class | Reported Biological Activity | Key Research Finding | Reference |

|---|---|---|---|

| 2-Aroyl-4-phenylbenzofurans | Antiproliferative, Tubulin Polymerization Inhibition | Derivatives with a 4-methoxyphenyl (B3050149) group on the benzoyl moiety showed significant growth inhibitory activity in the submicromolar range against several cancer cell lines. | nih.gov |

| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furans | Antiproliferative | Certain derivatives exhibited excellent antiproliferative activity at nanomolar levels against cancer cells resistant to the reference compound combretastatin (B1194345) A-4. | mdpi.com |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | Antiproliferative | A derivative with a methyl group at C-3 and a methoxy (B1213986) group at C-6 showed potent growth inhibition against multiple cancer cell lines with IC50 values in the nanomolar range (16-24 nM). | nih.gov |

| N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] semicarbazides | Insecticidal, Anticancer | These furan-containing derivatives showed good insecticidal activity and also possessed obvious anticancer activity against human promyelocytic leukemic cells (HL-60). | mdpi.com |

Materials Science: The furan ring is a valuable component in the creation of advanced materials. Polymers derived from furan-based monomers, such as those from furfural, can exhibit high thermal stability and chemical resistance. numberanalytics.com While direct applications of this compound in materials science are not widely documented, the broader class of furan derivatives represents an area of active research for developing novel polymers and materials. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUGQDONTBWGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 2 4 Ethylbenzoyl Furan

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring in 2-(4-Ethylbenzoyl)furan is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the existing benzoyl group.

Acylation Mechanisms

The introduction of an additional acyl group onto the furan ring of this compound typically proceeds via a Friedel-Crafts acylation mechanism. This reaction involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction mechanism can be summarized in the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent, leading to the formation of a resonance-stabilized acylium ion.

Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C5 position (the carbon adjacent to the oxygen and opposite the existing benzoyl group) due to the directing effect of the furan oxygen and the deactivating nature of the carbonyl group at C2. The attack results in the formation of a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion.

Deprotonation: A weak base, such as the [AlCl₃(OH)]⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the furan ring and yielding the di-acylated product.

The reactivity of the furan ring in this compound towards acylation is generally lower than that of unsubstituted furan. This is because the electron-withdrawing nature of the benzoyl group deactivates the ring towards further electrophilic substitution.

Table 1: Key Steps in the Acylation of this compound

| Step | Description | Reactants | Intermediates | Products |

| 1 | Formation of Acylium Ion | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | Acylium ion | - |

| 2 | Electrophilic Attack | This compound, Acylium ion | Sigma complex (Arenium ion) | - |

| 3 | Deprotonation | Sigma complex, Weak base | - | Di-acylated furan derivative |

Halogenation Reactions under Controlled Conditions

The halogenation of this compound involves the substitution of a hydrogen atom on the furan ring with a halogen (e.g., bromine, chlorine). The regioselectivity of this reaction is crucial and can be controlled by the choice of reagents and reaction conditions.

Under neutral or acidic conditions, the halogenation is an electrophilic aromatic substitution. The reaction proceeds through the attack of the furan ring on a polarized halogen molecule or a positively charged halogen species. The electron-withdrawing benzoyl group directs the incoming electrophile to the C5 position.

Controlled halogenation can be achieved by using specific halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are often employed for regioselective halogenation of electron-rich heterocycles. These reagents provide a low concentration of the halogen, which helps to prevent over-halogenation and side reactions.

The mechanism involves:

Generation of the Electrophile: The halogenating agent generates the electrophilic halogen species.

Nucleophilic Attack: The furan ring attacks the electrophilic halogen, forming a sigma complex.

Deprotonation: A base present in the reaction mixture removes a proton to restore the aromaticity of the ring, yielding the 5-halo-2-(4-ethylbenzoyl)furan.

Table 2: Reagents for Controlled Halogenation

| Halogen | Reagent | Typical Conditions |

| Bromine | N-Bromosuccinimide (NBS) | CCl₄, light or radical initiator |

| Chlorine | N-Chlorosuccinimide (NCS) | Acetic acid or other polar solvents |

Nucleophilic Addition Reactions

The carbonyl group of the benzoyl substituent in this compound is an electrophilic center and can undergo nucleophilic addition reactions.

Reactions with Amides and Anilides

While less common than reactions with stronger nucleophiles, amides and anilides can, under certain conditions, act as nucleophiles and attack the carbonyl carbon of this compound. These reactions are typically slow and may require acid or base catalysis to proceed.

The general mechanism for nucleophilic addition of an amide or anilide to the carbonyl group involves:

Nucleophilic Attack: The nitrogen atom of the amide or anilide, with its lone pair of electrons, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral hemiaminal-like intermediate.

Dehydration: Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of an iminium ion, which can then be hydrolyzed back to the starting materials or undergo further reactions.

These reactions are often reversible and the equilibrium may not favor the product. The specific outcomes and feasibility of such reactions with this compound are not extensively documented in readily available literature, suggesting this is a less explored area of its reactivity.

Cycloaddition Reactions, including Diels-Alder Adduct Formation

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of the furan (the diene) with a dienophile (an alkene or alkyne) to form a six-membered ring adduct.

The presence of the electron-withdrawing 4-ethylbenzoyl group at the 2-position of the furan can influence the reactivity and regioselectivity of the Diels-Alder reaction. Generally, electron-withdrawing groups on the furan diene can decrease its reactivity towards normal-electron-demand Diels-Alder reactions but may enhance its reactivity in inverse-electron-demand Diels-Alder reactions.

The reaction is typically concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereochemistry of the dienophile is retained in the product. The initial adduct formed from the Diels-Alder reaction of furan is an oxa-bridged cyclohexene (B86901) derivative. This adduct can sometimes undergo subsequent rearrangement or aromatization reactions, depending on the reaction conditions and the nature of the dienophile.

Thermal Decomposition Pathways and Intermediate Formation

The thermal decomposition of this compound involves the cleavage of bonds within the molecule at high temperatures, leading to the formation of various smaller molecules and reactive intermediates. The decomposition pathways are complex and can be influenced by factors such as temperature, pressure, and the presence of other substances.

Based on studies of furan and its derivatives, the thermal decomposition of this compound is likely to proceed through several key pathways:

Ring Opening: The furan ring can undergo thermal ring-opening to form unsaturated carbonyl compounds. This is a common decomposition pathway for furans.

Decarbonylation: The benzoyl group can lose carbon monoxide (CO) to form a furyl radical and a 4-ethylphenyl radical.

Homolytic Cleavage: The bond between the furan ring and the carbonyl group can break homolytically, generating a 2-furoyl radical and a 4-ethylphenyl radical. Similarly, the bond between the ethyl group and the benzene (B151609) ring can cleave.

Formation of Radical Intermediates: The initial cleavage products are often highly reactive radicals. These radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of final products. Common intermediates in furan pyrolysis include propargyl radicals, acetylene, and ketene. The presence of the 4-ethylbenzoyl substituent would also lead to the formation of aromatic radical species. mdpi.comresearchgate.netugent.beresearchgate.netrsc.org

The specific distribution of products from the thermal decomposition of this compound would require detailed experimental analysis under controlled pyrolysis conditions.

Table 3: Potential Intermediates in the Thermal Decomposition of this compound

| Intermediate Type | Specific Examples |

| Radicals | 2-Furoyl radical, 4-Ethylphenyl radical, Propargyl radical |

| Small Molecules | Carbon monoxide (CO), Acetylene, Ketene, Ethylene |

Intramolecular Cyclization and Rearrangement Processes

The furan ring and its derivatives are versatile substrates for various intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic structures. These transformations are often catalyzed by acids or transition metals.

One notable example is the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which provides a pathway to fused furan ring systems. nih.gov This process is initiated by deprotonation, followed by cyclization and subsequent dehydration and double bond isomerization under acidic conditions to yield the fused furan. nih.gov This strategy has been successfully applied to the synthesis of benzofurans from acyloxy sulfones derived from phenols. nih.gov

Gold-catalyzed intramolecular rearrangement and cyclization of O-propargyl β-enaminones have been developed for the synthesis of 2,5-dihydrofuran (B41785) derivatives, a process that involves the formation of new C-C and C-O bonds. researchgate.net Similarly, O-propargyl β-enones can be converted to substituted furan derivatives through gold-catalyzed cyclo-isomerization. researchgate.net

Furthermore, quora.comquora.com-sigmatropic rearrangements are a significant class of reactions for furan derivatives. These rearrangements have been utilized in the synthesis of various structurally complex and biologically active compounds. researchgate.net For instance, 2-allylidene 1,3-diones can be synthesized in good yields from furan precursors via a quora.comquora.com-sigmatropic rearrangement under thermal conditions. researchgate.net

In the context of this compound, the presence of the carbonyl group and the furan ring allows for the possibility of various intramolecular cyclization pathways, particularly under acidic or metal-catalyzed conditions, to form more complex fused heterocyclic systems.

Tautomerism Phenomena (e.g., Keto-Enol) in Related Structures

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a ketone (keto form) and an enol (an alkene with a hydroxyl group). fiveable.me This equilibrium is influenced by factors such as structure, substituents, and the surrounding environment. fiveable.me While the keto form is generally more thermodynamically stable, the enol form can be stabilized by factors like conjugation, hydrogen bonding, and aromaticity. fiveable.memasterorganicchemistry.com

In structures related to this compound, specifically hydroxyfuranones, keto-enol tautomerism plays a crucial role in their reactivity and stereochemistry. For example, in 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), racemization occurs due to keto-enol tautomerism. nih.gov The rate of this tautomerism and subsequent racemization is pH-dependent, being lowest at pH values between 4 and 5 and catalyzed under more acidic (pH 2) or basic (pH > 7) conditions. nih.gov

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.comorganicchemistrytutor.com In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation of an α-hydrogen to form the enol. libretexts.org Under basic conditions, an α-hydrogen is removed to form an enolate, which is then protonated on the oxygen to yield the enol.

The stability of the enol form is enhanced by factors that stabilize the C=C double bond. For instance, extended conjugation and intramolecular hydrogen bonding can shift the equilibrium towards the enol form. masterorganicchemistry.comorganicchemistrytutor.com In β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond. masterorganicchemistry.com

For this compound, while the primary structure is a ketone, related structures that may be formed through subsequent reactions could exhibit keto-enol tautomerism, influencing their chemical properties and reactivity.

Functional Group Transformations and Derivatization Strategies

The furan ring in this compound is susceptible to various electrophilic substitution reactions, although its sensitivity to strong acids must be considered. pharmaguideline.com Common transformations include nitration, sulfonation, and halogenation. Nitration can be achieved at low temperatures using mild nitrating agents like acetyl nitrate. pharmaguideline.com Sulfonation can be carried out with sulfur trioxide in pyridine (B92270) or dioxane at room temperature to yield 2,5-disubstituted products. pharmaguideline.com Halogenation with bromine or chlorine is often vigorous, leading to polyhalogenated products; therefore, milder conditions are necessary for mono-substitution. pharmaguideline.com

The carbonyl group in this compound offers a site for a wide range of derivatization reactions. Standard transformations of ketones can be applied, such as reduction to the corresponding alcohol, reductive amination to form amines, and reaction with Grignard reagents to introduce new alkyl or aryl groups.

The synthesis of furan derivatives can also be achieved through various strategies. The Paal-Knorr synthesis, involving the cyclization of 1,4-dicarbonyl compounds under non-aqueous acidic conditions, is a classic method for forming the furan ring. pharmaguideline.comyoutube.com Other methods include the Fiest-Benary synthesis and ring expansion of alkynic oxiranes. pharmaguideline.com Furthermore, 2-acylfurans can be synthesized from the ring contraction of pyrylium (B1242799) salts upon oxidation with aqueous hydrogen peroxide and perchloric acid. pharmaguideline.com

The combination of the furan moiety and the ketone functional group in this compound allows for a diverse array of derivatization strategies to produce a wide range of novel compounds with potential applications in medicinal chemistry and materials science.

Protonation and Ring-Opening Reactions of the Furan Moiety

The furan ring is susceptible to protonation, particularly under acidic conditions, which can lead to a loss of aromaticity and subsequent ring-opening reactions. quora.com The protonation of furan can occur at the oxygen atom or at the α- or β-carbon atoms. quora.com While protonation at the oxygen is often a dead-end pathway, protonation at the carbon atoms can initiate further reactions. quora.com

Acid-catalyzed ring-opening of furan in aqueous solution has been studied in detail. figshare.comacs.org The rate-limiting step is the diffusion of a proton from the aqueous medium to the furan ring. figshare.comacs.org Protonation at the Cα position is energetically more favorable than at the Cβ position. figshare.comacs.org Following protonation at the Cα position, a nucleophilic attack by a water molecule can lead to the formation of 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. figshare.comacs.org Subsequent protonation of the ring oxygen in these furanol intermediates initiates the ring-opening, ultimately leading to the formation of 4-hydroxy-2-butenal. figshare.comacs.org

The presence of substituents on the furan ring can significantly influence its stability towards acid-catalyzed ring-opening. Electron-withdrawing groups tend to stabilize the furan ring against acid-catalyzed degradation, while electron-releasing groups can activate the ring towards polymerization and ring-opening. pharmaguideline.com The nature of the acidic initiator and the presence of water can also control the extent of ring-opening during polymerization reactions of furan derivatives. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms within 2-(4-Ethylbenzoyl)furan can be established.

Proton NMR spectroscopy provides detailed information about the number and electronic environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the furan (B31954) ring and the 4-ethylphenyl group.

The furan ring protons display a characteristic pattern. The proton at the 5-position (H-5') typically appears as a doublet of doublets around δ 7.70 ppm mdpi.com. The proton at the 3-position (H-3') is expected to resonate as a doublet of doublets near δ 7.25 ppm, while the proton at the 4-position (H-4') would appear as a multiplet around δ 6.61 ppm mdpi.com.

The protons of the 4-ethylphenyl moiety give rise to two sets of signals. The aromatic protons on the phenyl ring, being ortho and meta to the ethyl group, appear as two distinct doublets in the aromatic region, typically between δ 7.00 and δ 8.10 ppm. The ethyl group itself is identified by a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, indicative of their coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H-5' | ~7.70 | dd |

| Furan H-3' | ~7.25 | dd |

| Furan H-4' | ~6.61 | m |

| Phenyl H-2, H-6 | ~8.05 | d |

| Phenyl H-3, H-5 | ~7.00 | d |

| Ethyl -CH₂ | ~2.70 | q |

Note: Predicted values are based on data from analogous compounds.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show distinct peaks for each unique carbon atom.

The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield, typically in the range of δ 180-185 ppm mdpi.com. The carbons of the furan ring have characteristic shifts, with the carbon adjacent to the oxygen (C-2') and the carbonyl-substituted carbon (C-5') appearing at approximately δ 152 ppm and δ 147 ppm, respectively mdpi.com. The other furan carbons (C-3' and C-4') are expected around δ 112-120 ppm mdpi.com.

The carbons of the 4-ethylphenyl group can also be assigned. The quaternary carbon attached to the carbonyl group and the carbon bearing the ethyl group will have distinct chemical shifts, as will the aromatic CH carbons. The ethyl group carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~181.0 |

| Furan C-2' | ~152.7 |

| Furan C-5' | ~146.6 |

| Furan C-3' | ~119.7 |

| Furan C-4' | ~112.1 |

| Phenyl C-1 | ~130.0 |

| Phenyl C-4 | ~150.0 |

| Phenyl C-2, C-6 | ~132.0 |

| Phenyl C-3, C-5 | ~128.0 |

| Ethyl -CH₂ | ~29.0 |

Note: Predicted values are based on data from analogous compounds.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show the coupling between the adjacent protons on the furan ring and the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms. This would allow for the definitive assignment of which proton signal corresponds to which carbon signal.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can provide information about the spatial proximity of atoms, which can be useful in confirming the conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent and diagnostically important peak would be the strong absorption due to the carbonyl (C=O) stretching vibration of the ketone group, which is expected in the range of 1660-1700 cm⁻¹. The aromatic C=C stretching vibrations of the furan and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring typically gives rise to absorptions around 1000-1300 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the furan ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1660 - 1700 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Furan C-O-C | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

Note: Predicted values are based on general IR correlation tables and data for furan derivatives. globalresearchonline.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can also provide structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₃H₁₂O₂).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₃H₁₂O₂]⁺ | 200 |

| [M - C₂H₅]⁺ | [C₁₁H₇O₂]⁺ | 171 |

| [C₇H₇]⁺ | [4-ethylphenyl cation - C₂H₅]⁺ | 91 |

Note: Predicted m/z values are based on the expected fragmentation of the molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. This experimental data is compared with the theoretically calculated percentages for the proposed molecular formula, C₁₃H₁₂O₂. A close agreement between the found and calculated values serves as a final verification of the compound's purity and elemental composition.

Table 5: Theoretical Elemental Composition of this compound (C₁₃H₁₂O₂)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 77.98 |

| Hydrogen (H) | 6.04 |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational geometry, which is crucial for the unambiguous structural determination of a molecule. For chiral molecules, X-ray crystallography of a single crystal can establish the absolute stereochemistry, provided that anomalous dispersion effects are measurable.

In the context of this compound, which is an achiral molecule, X-ray crystallography would be employed to determine its precise solid-state conformation. To perform this analysis, a high-quality single crystal of the compound would be required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While no specific crystallographic data for this compound has been published, the analysis would be expected to yield key structural parameters.

Table 1: Hypothetical Crystal Structure and Refinement Parameters for this compound (Note: This table is illustrative as no experimental data has been found for this specific compound.)

| Parameter | Expected Information |

|---|---|

| Chemical formula | C13H12O2 |

| Formula weight | 200.23 g/mol |

| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space group | To be determined |

| Unit cell dimensions (a, b, c, α, β, γ) | To be determined |

| Volume (V) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated density | To be determined |

This data would reveal the planarity of the furan and phenyl rings and the dihedral angle between them, which is influenced by steric and electronic effects of the ethyl and carbonyl groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in chemistry for the separation, identification, and purification of components within a mixture. For a compound like this compound, synthesized in a laboratory, various chromatographic techniques would be indispensable for monitoring reaction progress, assessing product purity, and isolating the final product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to separate components of a mixture. It is widely used for purity assessment and quantitative analysis. For this compound, a reverse-phase HPLC method would likely be developed.

In a typical setup, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The components would be detected as they elute from the column using a UV detector, likely set at a wavelength where the aromatic system of the molecule exhibits strong absorbance. The purity of the sample would be determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Parameters for Purity Analysis of Aromatic Ketones (Note: These are typical starting conditions; optimization would be required for this compound.)

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~280 nm |

| Injection Volume | 10 µL |

| Retention Time (tR) | Compound-specific; to be determined experimentally |

Column chromatography is a fundamental purification technique used to isolate desired compounds from a reaction mixture on a preparative scale. For the purification of this compound, silica (B1680970) gel would most likely be used as the stationary phase due to the moderate polarity of the ketone.

The crude product mixture would be loaded onto the top of a column packed with silica gel. A solvent system (eluent) of low to moderate polarity, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, would be passed through the column. The components of the mixture separate based on their differing affinities for the silica gel and the eluent. Fractions would be collected sequentially and analyzed (often by TLC) to identify those containing the pure product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. scribd.com

A small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent like silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a chosen eluent. As the eluent ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity. The position of the separated spots is visualized, typically under UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For this compound, TLC would be used to distinguish it from starting materials and to confirm its presence in fractions collected during column chromatography. scribd.com

Theoretical Chemistry and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules like 2-(4-Ethylbenzoyl)furan. DFT methods are widely used to study the electronic structure of multi-electron systems and have broad applications in analyzing bonding modes and structural properties of molecules. mdpi.com

The electronic properties of furan (B31954) and its derivatives are of significant interest. Furan is a five-membered aromatic heterocycle with six π-electrons, making it an electron-rich system compared to benzene (B151609). This inherent electron richness influences its reactivity, particularly towards electrophiles. The distribution of π-electron density between the heteroatom and the carbon atoms varies, which in turn affects the molecule's reactivity.

For a molecule like this compound, computational studies can map out the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

In analogous compounds like 2-acetylfuran (B1664036), theoretical calculations have been used to study its reactions with radicals, providing insights into its combustion properties and atmospheric chemistry. nih.gov Such studies on this compound would help in understanding its stability and degradation pathways.

Table 1: Representative Quantum Chemical Descriptors for a Benzofuran (B130515) Derivative

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Note: This data is for a representative benzofuran derivative and is intended to be illustrative of the types of parameters calculated. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling reaction pathways and analyzing the transition states of chemical reactions involving this compound. By constructing a potential energy surface (PES), chemists can identify the most energetically favorable routes for a reaction, as well as the structures of intermediates and transition states.

For instance, in the study of the reaction of 2-acetylfuran with hydroxyl radicals, all possible reaction pathways were investigated using high-accuracy theoretical methods. nih.gov This included OH-addition reactions to the furan ring and H-abstraction reactions from the acetyl group. The transition state for each step was identified as a first-order saddle point on the PES, characterized by a single imaginary frequency. nih.gov

Such analyses for this compound could predict its behavior in various chemical environments, such as oxidation, reduction, or substitution reactions. For example, modeling the reduction of the carbonyl group would involve calculating the energy barriers for different reducing agents and pathways, helping to predict the reaction's feasibility and selectivity. The study of reaction kinetics, including the calculation of temperature- and pressure-dependent rate constants using theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can further enhance the understanding of the compound's reactivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its physical properties and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.

For molecules with rotatable bonds, such as the one connecting the furan ring and the benzoyl group in this compound, multiple conformers can exist. Computational studies on similar molecules, like 2-formylfuran and 3-formylfuran, have shown that these compounds can exist as a mixture of rotational isomers (e.g., cis and trans conformers). researchgate.net Density functional theory calculations can predict the relative stability of these conformers and the rotational barriers between them. researchgate.net For 2-formylfuran, the trans conformer is predicted to be more stable in the gas phase. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. psu.edunih.gov By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, intermolecular interactions, and the behavior of the compound in different environments, such as in solution or at interfaces. semanticscholar.orgyoutube.com For example, MD simulations of furan resins have been used to predict their mechanical properties. semanticscholar.org

Spectroscopic Data Prediction and Validation

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic data, which can then be used to validate and interpret experimental results. walshmedicalmedia.comresearchgate.net

For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies in IR and Raman spectra correspond to the different modes of molecular vibration. DFT calculations can compute these frequencies, and with appropriate scaling, they often show good agreement with experimental data. walshmedicalmedia.com This allows for the assignment of specific spectral bands to particular vibrational modes within the molecule.

Similarly, NMR chemical shifts can be calculated to aid in the assignment of peaks in experimental NMR spectra. rsc.org The prediction of spectroscopic data is a valuable tool for structural elucidation and for confirming the identity of a synthesized compound. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. rsc.org

Table 2: Representative Predicted Vibrational Frequencies for a Benzoyl-Phenoxy Derivative

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | 1685 | 1680 |

| Aromatic C=C Stretch | 1605 | 1600 |

| Furan Ring Stretch | 1550 | 1545 |

| C-H Aromatic Stretch | 3050 | 3045 |

| Note: This data is for a representative benzoyl-phenoxy derivative and is illustrative. Predicted values are often scaled to better match experimental data. walshmedicalmedia.com |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. acs.org This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Furan-Containing Compound

| Contact Type | Contribution (%) |

| H···H | 48.6 |

| C···H/H···C | 19.0 |

| F···H/H···F | 19.8 |

| C···C | 4.8 |

| O···H/H···O | 3.4 |

| Note: This data is for a representative fluorinated furan-containing compound and illustrates the typical outputs of a Hirshfeld surface analysis. nih.gov |

Computational Studies on Tautomeric Equilibria

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a possibility for molecules containing both a carbonyl group and an adjacent carbon with a hydrogen atom. For this compound, keto-enol tautomerism could potentially occur, although the aromaticity of the furan ring would likely make the keto form significantly more stable.

Computational studies can be used to investigate the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.netnih.gov DFT calculations can accurately predict the geometries and energies of the different tautomeric forms. researchgate.net For example, studies on other furan-containing chalcones have shown that the thermodynamically most stable forms are often planar and stabilized by intramolecular hydrogen bonds. researchgate.net

The influence of the solvent on tautomeric equilibria can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov Such studies on this compound would provide a definitive answer on the likelihood of tautomerism and the relative populations of any existing tautomers under different conditions.

Applications in Organic Synthesis As Building Blocks

Precursors for Diverse Heterocyclic Systems

The structure of 2-(4-Ethylbenzoyl)furan is particularly amenable to the synthesis of a variety of heterocyclic compounds. The furan (B31954) moiety can participate in cycloaddition reactions or undergo ring-opening and rearrangement, while the ketone functionality provides a handle for condensation and cyclization reactions.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are common in biologically active molecules.

Benzofurans: The benzofuran (B130515) framework is present in numerous natural products and pharmaceuticals. nih.govnih.govnih.gov Methodologies for synthesizing 2-aroylbenzofurans, a class to which 2-(4-ethylbenzoyl)benzofuran would belong, have been developed. One such strategy involves a cascade reaction where an aryne undergoes a [2+2] annulation with dimethylformamide (DMF), followed by trapping with a sulfur ylide, to produce a range of 2-aroyl benzofurans with high tolerance for various functional groups. organic-chemistry.org Another approach achieves the synthesis of 3-acylbenzofurans through the rearrangement of 2-hydroxychalcones. nih.gov Furthermore, palladium-catalyzed reactions between 2-(2-formylphenoxy) acetonitriles and aryl boronic acids can yield benzoyl-substituted benzofurans. nih.gov These methods highlight the synthetic accessibility of benzofurans derived from or related to the this compound core structure.

Furopyrimidines: The furopyrimidine core is another important heterocyclic system with established biological relevance. A notable example is the design and synthesis of N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, a potent antifolate agent. nih.gov The synthesis of this complex molecule directly illustrates the utility of precursors related to this compound. The synthetic route involves a Wittig reaction with 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine, demonstrating how the furan and benzoyl moieties can be elaborated to construct the fused furopyrimidine system. nih.gov This research underscores the potential of using the this compound scaffold to access complex, biologically active furopyrimidine derivatives.

| Fused Ring System | General Synthetic Approach | Key Intermediates/Reactants |

| Benzofurans | Cascade Annulation/Trapping | Arynes, DMF, Sulfur Ylides |

| Benzofurans | Palladium-Catalyzed Coupling | 2-(2-Formylphenoxy)acetonitriles, Aryl Boronic Acids |

| Furopyrimidines | Wittig Reaction & Cyclization | 2,4-Diamino-5-(chloromethyl)furo[2,3-d]pyrimidine |

Beyond simple fused systems, the this compound scaffold can be a starting point for more elaborate polycyclic aromatic compounds. The benzofuran derivatives synthesized from this building block can undergo further annulation reactions. Additionally, the inherent reactivity of the furan ring as a diene in Diels-Alder reactions provides a powerful tool for constructing complex, three-dimensional polycyclic structures. This approach allows for the systematic buildup of molecular complexity from a relatively simple starting material.

Reagents in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govnih.gov The carbonyl group in this compound makes it an excellent candidate for participation in such reactions. Structurally related aryl glyoxals are known to be prime substrates in MCRs for generating a wide variety of oxygen-containing heterocycles. nih.gov

For instance, a novel one-pot method for preparing 2-aminofurans has been developed based on the MCR of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes (like the reactive core of this compound), and methylene (B1212753) active nitriles. researchgate.net This type of reaction benefits from high atom economy and mild conditions. The reactivity of the ketone in this compound allows it to undergo condensation with active methylene compounds, initiating a cascade of reactions that can lead to highly functionalized heterocyclic products in a single synthetic operation.

| MCR Product | Reactant Types | Potential Role of this compound |

| Substituted Furans | Aryl glyoxal (B1671930), Amine, Terminal Alkyne | Serves as the aryl glyoxal component |

| 2-Aminofurans | 3-Hydroxy-4H-pyran-4-one, α-Ketoaldehyde, Methylene Active Nitrile | Acts as the α-ketoaldehyde reactant |

| Furo[4,5-c]coumarins | Aryl glyoxal, 4-Hydroxycoumarin, Benzamide | Provides the aryl glyoxal fragment |

Derivatization Strategies for Expanding Chemical Space

Expanding chemical space from a core scaffold is a key strategy in drug discovery. This compound offers several avenues for derivatization.

Modification of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can be further functionalized. It can also be converted into an oxime or undergo reductive amination to introduce nitrogen-containing groups. Wittig-type reactions can transform the carbonyl into a carbon-carbon double bond, allowing for the attachment of various substituents.

Functionalization of the Benzene (B151609) Ring: The ethyl group provides a site for benzylic functionalization. The aromatic ring itself can undergo further electrophilic aromatic substitution, although the existing acyl group is deactivating.

Functionalization of the Furan Ring: The furan ring is susceptible to electrophilic substitution, typically at the 5-position. More advanced methods, such as directed lithiation, can achieve regioselective functionalization at other positions. Studies on the successive regioselective metalation of related furopyridine frameworks demonstrate that it is possible to introduce a variety of electrophiles onto the heterocyclic ring in a controlled manner, affording polyfunctionalized derivatives. nih.gov

Synthesis of Nucleoside Analogs Utilizing the Furan Scaffold

Nucleoside analogs are a critical class of therapeutic agents, widely used in antiviral and anticancer treatments. nih.govnih.govwgtn.ac.nzmdpi.com The central component of a nucleoside is a furanose (a five-membered sugar) ring, which is structurally a tetrahydrofuran. The furan ring of this compound represents a viable starting point for the synthesis of the sugar moiety of such analogs.

Synthetic processes have been developed for rapidly constructing nucleoside analogs from simple achiral materials. nih.gov These de novo syntheses often involve the formation of a functionalized furan or dihydrofuran intermediate that is subsequently converted into the final nucleoside structure. While syntheses may not start directly from a pre-formed 2-aroylfuran, the underlying chemistry demonstrates that the furan scaffold is the key structural element. The this compound molecule contains this essential furan ring, which, through reduction and stereocontrolled functionalization, could be transformed into a desired furanose mimic for incorporation into novel nucleoside structures.

Catalysis Research Involving 2 4 Ethylbenzoyl Furan and Furan Containing Catalytic Systems

Role as a Ligand in Metal-Catalyzed Transformations

Application in Organocatalysis

Furan (B31954) derivatives can be employed in various organocatalytic transformations. For instance, the dearomatization of furan rings is a strategy to activate them for cycloaddition reactions. While there is no specific data on 2-(4-Ethylbenzoyl)furan, other furan compounds have been activated by forming furan ortho-quinodimethanes in enantioselective [4 + 4] cycloadditions catalyzed by a combination of a quinine-derived primary amine, a chiral phosphoric acid, and a carboxylic acid. This approach leads to the formation of cyclooctanoids with high enantioselectivity. Additionally, organocatalytic Mukaiyama-Mannich reactions have been described for silyloxyfurans, leading to the synthesis of substituted γ-lactams. The presence of the ethylbenzoyl group in this compound could influence its reactivity in similar organocatalytic systems.

Integration into Heterogeneous Catalytic Systems (e.g., supported catalysts)

Furanic compounds are key platform molecules in the conversion of biomass into valuable chemicals and fuels, often utilizing heterogeneous catalysts. For example, the conversion of furanics into active pharmaceutical ingredients is a concept driven by heterogeneous catalysis, employing technologies like mechanochemistry and nano-(bio)catalysis. While this compound is not specifically mentioned, the general strategies involve reactions such as reductive amination of furanics over supported metal catalysts (e.g., Rh/TiO₂) to produce valuable amines. The stability and reactivity of this compound on a solid support would be a critical factor in its potential application in heterogeneous catalysis.

Influence on Reaction Selectivity and Efficiency in Catalytic Processes

The substituents on a furan ring play a crucial role in determining the selectivity and efficiency of catalytic reactions. In the catalytic oxidation of furan derivatives, for instance, the nature and position of substituents can direct the reaction towards specific products. A study on the selective production of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF) highlights the importance of reaction conditions and catalyst choice in achieving high selectivity. While direct evidence for this compound is absent, it can be inferred that the electron-withdrawing nature of the benzoyl group and the steric bulk of the ethylphenyl substituent would significantly impact the regioselectivity and stereoselectivity of reactions in which it might participate.

Catalytic Hydrogenation of Furan Derivatives

The catalytic hydrogenation of furan derivatives is a widely studied area, with applications in biofuel production and fine chemical synthesis. The reaction can proceed via hydrogenation of the furan ring, the substituents, or both. For furanic aldehydes, selective hydrogenation of the aldehyde group to an alcohol is often desired. This has been achieved using well-defined ruthenium and iridium pincer complexes under mild conditions rsc.org. The choice of catalyst (e.g., noble metals like Pd, Pt, Ru, or non-noble metals like Cu, Ni, Co) and reaction conditions (temperature, pressure, solvent) determines the product distribution. For instance, in the hydrogenation of furfural, different catalysts can selectively yield furfuryl alcohol, tetrahydrofurfuryl alcohol, or 2-methylfuran. The hydrogenation of this compound would likely involve the reduction of the ketone functionality and/or the furan ring, with selectivity being a key challenge.

| Catalyst System | Substrate | Major Product(s) | Reference |

| Ru/Ir pincer complexes | Furanic aldehydes | Furfuryl alcohols | rsc.org |

| CoCuMgAl mixed oxides | Furfural | Furfuryl alcohol | General Knowledge |

| Pd-based catalysts | Furfural | Furfuryl alcohol, Tetrahydrofurfuryl alcohol | General Knowledge |

Photocatalysis and Electrocatalysis Related to Furan Architectures

Furan-containing polymers and materials have been investigated for their photo- and electrochemical properties. For example, photoactive assemblies using poly(2-(2-thienyl)furan) have been studied for their photoelectrochemical response. These materials can absorb visible light and generate a photocurrent, indicating their potential in photocatalytic applications. The incorporation of the 4-ethylbenzoyl group into a furan-based polymer could modify its electronic properties and, therefore, its performance as a photocatalyst or electrocatalyst. The specific application of this compound in these fields remains an area for future research.

Advanced Materials Research and Functional Applications

Organic Electroluminescence Device Materials

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The performance of these devices is heavily reliant on the properties of the organic materials used in their construction. π-conjugated furan (B31954) derivatives have emerged as a promising class of organic semiconductors for use in OLEDs due to their potential for high carrier mobility and high photoluminescent quantum efficiency. researchgate.net The furan ring can be incorporated into larger π-conjugated systems, either as a fused component or as a linker, which can significantly influence the photophysical and electrochemical properties of the molecule. researchgate.net

While there is no specific research available on the use of 2-(4-Ethylbenzoyl)furan in organic electroluminescent devices, the general characteristics of 2-aroyl-furans suggest they could be investigated as components in such systems. The presence of the carbonyl group and the aromatic rings in This compound provides a framework that could be chemically modified to tune its electronic properties for potential use as an emissive or charge-transporting material in OLEDs. Further research into the synthesis and characterization of derivatives of This compound could elucidate their potential in this application.

Organic Dyes and Photosensitizing Materials

The development of novel organic dyes and photosensitizers is crucial for applications ranging from solar cells to photodynamic therapy. Furan derivatives have been explored for these purposes due to their inherent photophysical properties. The furan nucleus can act as an electron-rich π-system, which can be extended through conjugation with other aromatic or chromophoric groups to create molecules that absorb and emit light at various wavelengths.

Currently, there is a lack of specific data on the photophysical properties of This compound that would be necessary to evaluate its potential as an organic dye or photosensitizer. The investigation of its absorption and emission spectra, as well as its quantum yield and photostability, would be the first steps in determining its suitability for such applications. The structural similarity of This compound to other 2-acylfurans, which have been studied for their fluorescent properties, suggests that it may possess interesting photophysical characteristics worthy of investigation.

Components in Functional Polymers and Composites

Furan-containing polymers are a significant area of research, particularly in the development of sustainable and functional materials. rsc.org The furan ring can be incorporated into polymer backbones or as pendant groups, imparting unique properties to the resulting materials. researchgate.net One of the most notable applications of furan-containing polymers is in the creation of self-healing materials through the reversible Diels-Alder reaction between a furan moiety and a maleimide. wikipedia.org This dynamic covalent chemistry allows for the repeated breaking and reforming of cross-links in a polymer network, enabling the material to repair itself after damage. wikipedia.org

Furan resins, typically produced from furfuryl alcohol and furfural, are used as binders for sand castings and are known for their thermal stability and resistance to chemical attack. wikipedia.org Polyesters and polyamides containing furan rings, often derived from renewable resources like 2,5-furandicarboxylic acid, are also being developed as bio-based alternatives to traditional plastics. researchgate.netmagtech.com.cn

While the direct polymerization of This compound has not been reported, its structure suggests it could potentially serve as a monomer or a precursor to a monomer. The furan ring could participate in Diels-Alder reactions, or the ethylbenzoyl group could be functionalized to allow for its incorporation into a polymer chain. However, without experimental data, its role in functional polymers and composites remains speculative.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, functional structures is a key goal in this field. The furan ring, with its heteroatom and aromatic character, can participate in various non-covalent interactions, including hydrogen bonding (through functionalization), π-π stacking, and coordination with metal ions.

Design of Advanced Chemical Sensors and Probes

The development of chemical sensors and probes for the detection of various analytes is of great importance in environmental monitoring, medical diagnostics, and industrial process control. Furan and its derivatives have been utilized in the design of chemosensors, particularly for the detection of metal ions. chemisgroup.us The furan ring can be part of a larger conjugated system that exhibits changes in its fluorescence or color upon binding to a specific analyte. chemisgroup.usencyclopedia.pub These changes can be used for the qualitative and quantitative detection of the target species.

Benzofuran (B130515) and naphthofuran-based chemosensors have been shown to be effective in detecting metal ions through fluorescence spectroscopy. chemisgroup.us The furan moiety can act as a binding site or can influence the electronic properties of the sensor molecule to enhance its selectivity and sensitivity. encyclopedia.pub

There are no published studies on the use of This compound in the design of chemical sensors or probes. To assess its potential in this area, it would be necessary to synthesize derivatives of This compound containing specific binding sites for target analytes and to study their response to the presence of these analytes. The inherent electronic structure of the 2-aroyl-furan scaffold could potentially be harnessed for the development of novel sensing platforms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(4-Ethylbenzoyl)furan, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: Synthesis often involves palladium-catalyzed cross-coupling or cycloisomerization of propargyl alcohols. For example, ionic liquids supported on modified silica (SiO₂) enhance catalytic efficiency and recyclability in related benzoyl-furan syntheses. Key parameters include solvent choice (e.g., glycerol for greener synthesis), temperature (80–120°C), and catalyst-to-substrate ratios (1–5 mol%). Post-reaction purification via column chromatography or recrystallization ensures product purity .

Q. What analytical techniques are most suitable for confirming the structural integrity and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., ethylbenzoyl vs. furan protons).

- GC-MS: Dynamic headspace-GC–MS detects trace impurities with ~30× higher sensitivity than static methods, as shown in furan analysis (Table I, ).

- X-ray Crystallography: SHELX software refines crystal structures to confirm bond lengths and angles, critical for resolving steric effects from the ethyl group .

Advanced Research Questions

Q. How can computational retrosynthetic tools guide the design of novel derivatives of this compound?

- Methodological Answer: Retrosynthetic algorithms (e.g., BKMS_METABOLIC, Reaxys) analyze feasible disconnections. For example, bromomethylfuran intermediates (e.g., 2-(Bromomethyl)furan) can couple with 4-ethylbenzoyl precursors via Suzuki-Miyaura reactions. Template relevance scoring (min. plausibility: 0.01) prioritizes high-yield routes, while Top-N graph expansions explore alternative pathways .

Q. What strategies address conflicting data on the physicochemical properties (e.g., solubility, stability) of 4-Ethylbenzoyl-substituted furans?

- Methodological Answer: Reproducibility studies under controlled conditions (pH 6–8, inert atmosphere) minimize degradation. Conflicting density values (e.g., 1.194 g/cm³ vs. literature reports) may stem from polymorphic forms; differential scanning calorimetry (DSC) and powder XRD distinguish between amorphous and crystalline phases .

Q. What mechanistic insights explain the regioselectivity of Diels-Alder reactions involving this compound as a diene or dienophile?

- Methodological Answer: The electron-withdrawing benzoyl group activates the furan ring as a dienophile. DFT calculations reveal endo transition states stabilized by π-π interactions. Steric hindrance from the ethyl group directs substituents to the para position, favoring specific adducts. Experimental validation via trapping with methyl acrylate confirms regioselectivity .

Q. How should researchers mitigate the lack of toxicity data for this compound in experimental design?

- Methodological Answer: Use read-across approaches with structurally similar furans (e.g., 2-methylfuran) from EPA DSSTox databases. Prioritize in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models. Mixture interaction studies (PubMed/CTD) assess synergistic risks, given shared metabolic pathways among furans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.